molecular formula C8H9NO3S B040155 2,3-Dihydro-1-benzofuran-5-sulfonamide CAS No. 112894-47-0

2,3-Dihydro-1-benzofuran-5-sulfonamide

Cat. No. B040155
M. Wt: 199.23 g/mol
InChI Key: YSWWLKULIVOPEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives often involves innovative methods to introduce the sulfonamide group into the benzofuran ring system. An example is the metal-free I2O5-mediated synthesis, which efficiently achieves the oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides, presenting an attractive approach to a series of sulfonylated benzofurans under metal-free conditions (Wang et al., 2019). Additionally, the CuI-mediated synthesis offers a concise, one-pot method for creating sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones, showcasing the efficiency of this approach in forming C-O and C-C bonds (Chang et al., 2018).

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives is characterized by X-ray crystallography and spectroscopic methods. For instance, the structural analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into its molecular geometry, showcasing the importance of NBO and HOMO-LUMO analysis in understanding the stability and electronic properties of such molecules (Sarojini et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives is diverse, with applications in synthesizing complex molecules. For example, the radical addition cascade cyclization of 1,6-enynes with DMSO enables the construction of methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions, demonstrating the versatility of these compounds in organic synthesis (Zhang et al., 2018).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives are critical for their practical applications. These properties are often determined using a combination of spectroscopic techniques and thermal analysis, providing essential data for the compound's characterization and application.

Chemical Properties Analysis

The chemical properties of 2,3-Dihydro-1-benzofuran-5-sulfonamide derivatives, including their reactivity, stability, and interaction with various chemical reagents, are fundamental aspects of their study. Investigations into their sulfonamide-sulfonimide tautomerism, for instance, reveal the dynamic nature of these compounds and their potential reactivity pathways (Branowska et al., 2022).

Scientific Research Applications

Anti-Hepatitis C Virus Activity

  • Summary of Application : Benzofuran compounds have been found to have anti-hepatitis C virus activity .
  • Results or Outcomes : The recently discovered novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

  • Summary of Application : Benzofuran compounds, including novel scaffold compounds of benzothiophene and benzofuran, have been developed and utilized as anticancer agents .
  • Results or Outcomes : Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Antiviral Activity

  • Summary of Application : Some benzofuran derivatives have been found to exhibit antiviral effects against RSV LONG and A2 strains .
  • Results or Outcomes : Compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .

Antimicrobial Agents

  • Summary of Application : Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents .
  • Results or Outcomes : Benzofuran derivatives have shown potential as antimicrobial agents active toward different clinically approved targets .

Treatment of Chronic Diseases

  • Summary of Application : Benzofuran has shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
  • Results or Outcomes : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Anti-Inflammatory Agents

  • Summary of Application : Benzofuran derivatives have been found to exhibit anti-inflammatory properties .

Treatment of Skin Diseases

  • Summary of Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety And Hazards

The safety information available indicates that 2,3-Dihydro-1-benzofuran-5-sulfonamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2,3-Dihydro-1-benzofuran-5-sulfonamide were not found in the search results, benzofuran derivatives in general have attracted attention due to their biological activities and potential applications as drugs .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWWLKULIVOPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447655
Record name 2,3-Dihydro-1-benzofuran-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-sulfonamide

CAS RN

112894-47-0
Record name 2,3-Dihydro-1-benzofuran-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-5-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

This compound was prepared essentially according to the teachings of J. A. Aikins, et al., European Patent Publication 254,577, published Jan. 27, 1988. N,N-dimethylformamide (23.0 ml, 297 mmol) was cooled in an ice-salt bath and treated dropwise with sulfuryl chloride (20.0 g, 148 mmol) at such a rate that the reaction temperature was maintained below 15° C. To this was added 2,3-dihydrobenzofuran (17.0 g, 142 mmol), and after warming to room temperature, the reaction mixture was rapidly heated to 130° C. over ten minutes, and then allowed to cool to room temperature. The reaction mixture was poured into water/ice/dichloromethane, 1/5/1 (700 ml), and the organic layer collected. The aqueous layer was diluted with water (100 ml) and extracted with dichloromethane. The combined organic phase was dripped into an ammonium hydroxide solution (3N, 250 ml), and allowed to stir overnight. Residual dichloromethane was removed by distillation and the resulting solid collected on a filter, washed with a small amount of water, followed by ether and then dried by aspiration to provide 12.8 g (45%) of the product.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
[Compound]
Name
water ice dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1/5/1
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
45%

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